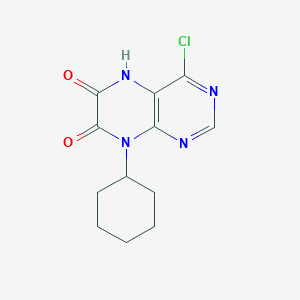
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound features a chloro substituent at the 4-position and a cyclohexyl group at the 8-position, which may influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Cyclohexyl group addition: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the pteridine ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro or cyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pteridine derivatives with different functional groups, while substitution could introduce various alkyl or aryl groups.
科学的研究の応用
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione may have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in enzymatic studies.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound of the pteridine family.
4-Chloropteridine: Similar structure but without the cyclohexyl group.
8-Cyclohexylpteridine: Similar structure but without the chloro group.
Uniqueness
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione is unique due to the presence of both the chloro and cyclohexyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H13ClN4O2 |
|---|---|
分子量 |
280.71 g/mol |
IUPAC名 |
4-chloro-8-cyclohexyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C12H13ClN4O2/c13-9-8-10(15-6-14-9)17(12(19)11(18)16-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,16,18) |
InChIキー |
MQIASWHIINWXHR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




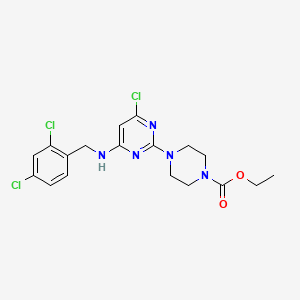
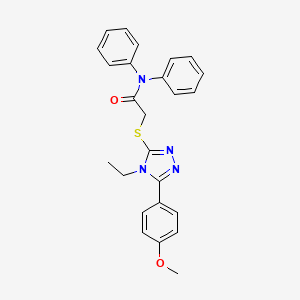

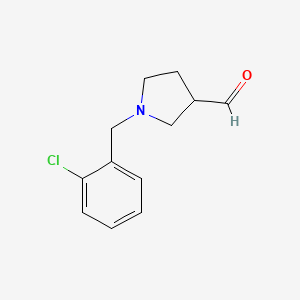
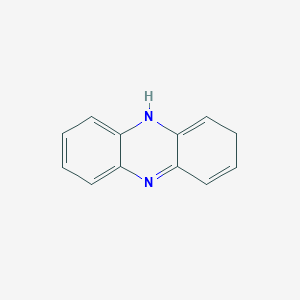
![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
![2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11784045.png)
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)
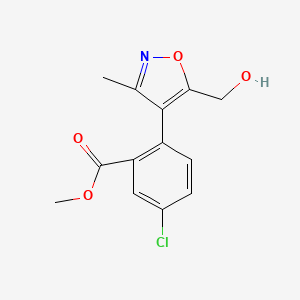

![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
